molecular formula C11H10ClN3O B8422751 3-(2-Amino-6-chloropyrimidin-4-yl)-4-methylphenol

3-(2-Amino-6-chloropyrimidin-4-yl)-4-methylphenol

Cat. No.: B8422751
M. Wt: 235.67 g/mol
InChI Key: LAWNBDBLWWLATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-6-chloropyrimidin-4-yl)-4-methylphenol is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-(2-amino-6-chloropyrimidin-4-yl)-4-methylphenol

InChI

InChI=1S/C11H10ClN3O/c1-6-2-3-7(16)4-8(6)9-5-10(12)15-11(13)14-9/h2-5,16H,1H3,(H2,13,14,15)

InChI Key

LAWNBDBLWWLATI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Benzyloxy-2-methylphenyl)-6-chloropyrimidin-2-ylamine (12.5 g, 38.4 mmol) obtained in Step 3 above was placed in a reaction vessel, and then dichloromethane (500 ml) was added thereto. The resulting solution was cooled to 0° C. Then, a dichloromethane solution of 1.0 M trichloroborane was added dropwise over 30 minutes. The mixture was stirred at 0° C. for 1 hour, and diluted with dichloromethane (1500 ml). A saturated aqueous sodium bicarbonate solution (2000 ml) was added, and the mixture was warmed to room temperature. The organic layer was separated, and then sequentially washed with water (1500 ml) and a saturated aqueous sodium chloride solution (1000 ml). The aqueous layer was extracted with ethyl acetate (3000 ml), and the ethyl acetate solution was sequentially washed with water (1500 ml) and a saturated aqueous sodium chloride solution (1000 ml). The washed organic layers were combined together, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=2:1) to yield 3-(2-amino-6-chloropyrimidin-4-yl)-4-methylphenol (6.45 g, 71%) as a white solid material.
Name
4-(5-Benzyloxy-2-methylphenyl)-6-chloropyrimidin-2-ylamine
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.